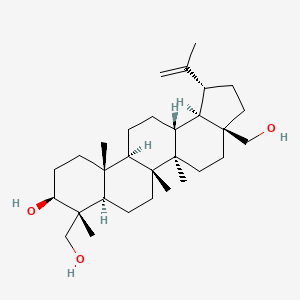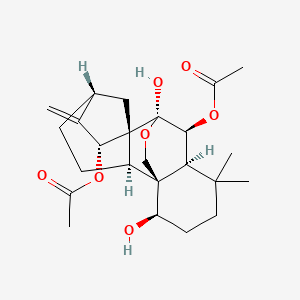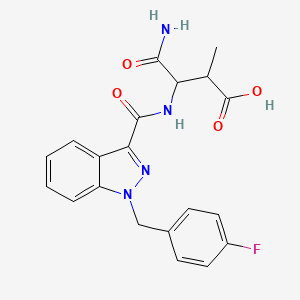
LPS highly purified from Escherichia coli O113
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LPS highly purified from Escherichia coli O113 is a form of lipopolysaccharide (LPS) extracted from wild-type S-form E. coli serotype O113:H10. This product is prepared by proprietary chromatographic methods that effectively remove traces of protein and nucleic acid while maintaining a consistently high concentration of endotoxin units. E. coli serotype O113 has been used as the National Reference Endotoxin and as the Second International Standard for Endotoxin.
Applications De Recherche Scientifique
Cellular Localization and Time Course in Animal Models
- LPS chemically extracted from gram-negative bacteria like Escherichia coli O111:B4 is used in animal models to study endotoxemia. Its cellular localization and duration in rat organs were notably different compared to injections of live bacteria. The study demonstrated the distinct behavior of antigenic LPS in tissues depending on its form, highlighting that models using purified LPS might not fully represent gram-negative bacteremia (Ge, Ezzell, Tompkins, & Warren, 1994).
Method for Efficient Preparation
- A method for the efficient preparation of highly purified lipopolysaccharides (LPS) using hydrophobic interaction chromatography was developed. This method is suitable for purifying cell wall-bound LPS after hot phenol-water extraction and for isolating extracellular LPS from supernatants. It offers superior purity with minimal loss of LPS compared to traditional methods (Muck, Ramm, & Hamburger, 1999).
Role in Bacterial Adhesion
- Atomic force microscopy was utilized to study the O-antigen of LPS among E. coli strains, including O113. The length of LPS, influenced by the O-antigen, affects the bacteria's binding to biomolecules and cells. LPS length was found to correlate with the adhesion force, suggesting its role in bacterial interaction with surfaces (Strauss, Burnham, & Camesano, 2009).
Immunogenicity in Conjugate Vaccines
- Studies on conjugate vaccines composed of E. coli O111 O-specific polysaccharide and tetanus toxoid revealed variations in immunogenicity. This highlighted the potential of LPS in vaccine development and its effectiveness in eliciting immune responses (Gupta, Egan, Bryla, Robbins, & Szu, 1995).
Signaling in Human Leukocytes
- Research on E. coli showed that whole bacteria and LPS can signal to human leukocytes, indicating a mechanism for detecting invading microorganisms. This study suggests that LPS's role goes beyond being a structural component, having active involvement in immune responses (Katz, Chen, Chen, Doerfler, Elsbach, & Weiss, 1996).
Analysis of Electrophoretic Heterogeneity
- Electrophoretic analysis of purified LPS from E. coli revealed serogroup-specific banding patterns. This study confirmed the electrophoretic heterogeneity of LPS and its potential use in strain identification and understanding bacterial virulence (Karch, Leying, & Opferkuch, 1984).
Monoclonal Antibodies and Immunoprotection
- The development of monoclonal antibodies reactive with E. coli LPS, including O111:B4, provided insights into LPS's immunoprotective properties. Such antibodies target specific epitopes within the LPS structure, indicating their potential in therapeutic applications (Coughlin & Bogard, 1987).
Propriétés
Origine du produit |
United States |
|---|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






